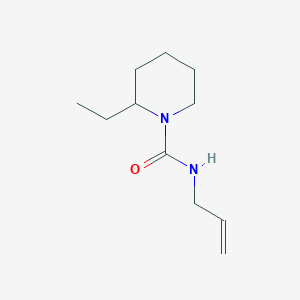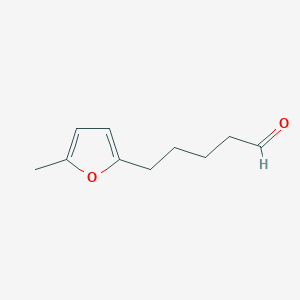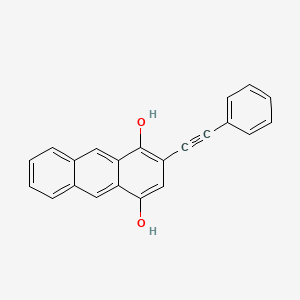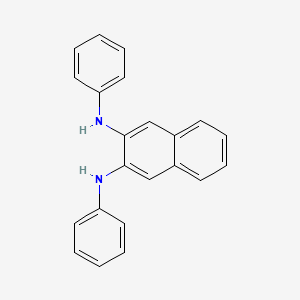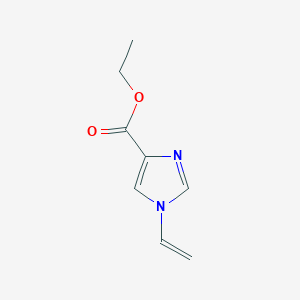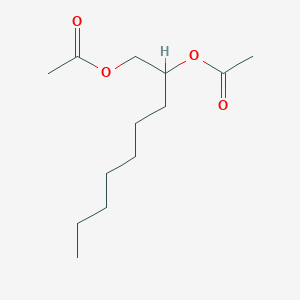
Mono((acetyloxy)methyl)octanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono((acetyloxy)methyl)octanol acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is synthesized through the esterification process, which involves the reaction of an alcohol with an acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono((acetyloxy)methyl)octanol acetate can be synthesized through the esterification of octanol with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{13}\text{H}_{24}\text{O}_4 + \text{H}_2\text{O} ] This process involves heating the reactants together, allowing the esterification reaction to proceed, and then separating the product from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts, such as sulfuric acid or other mineral acids, is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Mono((acetyloxy)methyl)octanol acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Reduction: Octanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mono((acetyloxy)methyl)octanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Mono((acetyloxy)methyl)octanol acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl Acetate: Another ester derived from octanol and acetic acid, known for its fruity odor.
Ethyl Acetate: A commonly used ester with a wide range of applications in solvents and chemical synthesis.
Methyl Butyrate: An ester with a pleasant apple-like odor, used in flavorings and fragrances.
Uniqueness
Mono((acetyloxy)methyl)octanol acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its combination of an octanol backbone with an acetyloxy group makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
68683-25-0 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-acetyloxynonyl acetate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-9-13(17-12(3)15)10-16-11(2)14/h13H,4-10H2,1-3H3 |
InChI-Schlüssel |
FLTHTXOHIZKWMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


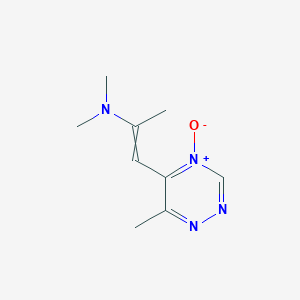
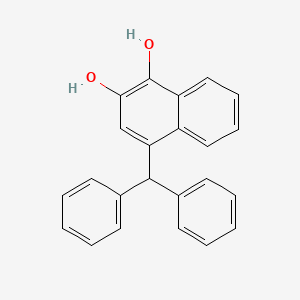
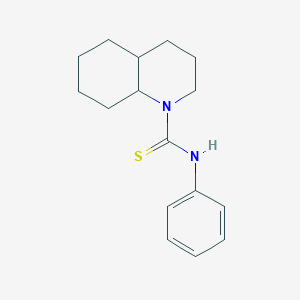
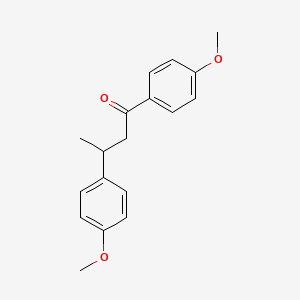
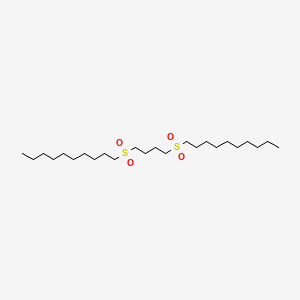
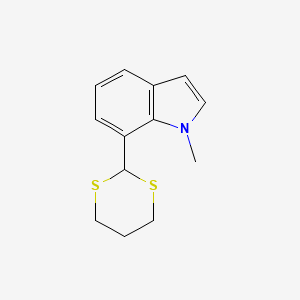
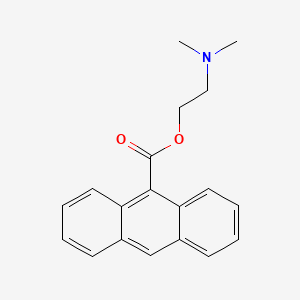
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
